molecular formula C7H12ClNO B3144109 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 54385-06-7

1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B3144109
CAS No.: 54385-06-7
M. Wt: 161.63 g/mol
InChI Key: CMMGVXJCLACEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine nucleus is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and catalysts. nih.gov Its structural rigidity and chirality make it an ideal scaffold for asymmetric synthesis, where it can act as a chiral auxiliary or a ligand for metal catalysts. researchgate.net The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets. nih.gov

In drug discovery, the pyrrolidine motif is found in a wide array of therapeutic agents, including antiviral, antibacterial, anticancer, and central nervous system-targeting drugs. mdpi.commdpi.com The ability to introduce various substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methods developed for their construction. These range from the functionalization of naturally occurring proline to multi-step sequences involving cyclization reactions. organic-chemistry.org

Overview of N-Acyl Pyrrolidine Derivatives

The introduction of an acyl group onto the nitrogen atom of the pyrrolidine ring gives rise to N-acyl pyrrolidine derivatives, a class of compounds with its own distinct chemical and biological characteristics. The N-acyl group significantly influences the electronic and conformational properties of the pyrrolidine ring. nih.gov The amide bond introduces a planar, rigid unit that can participate in hydrogen bonding, a key interaction in many biological systems.

N-acylation is a common strategy in medicinal chemistry to modify the properties of a parent amine. nih.gov It can alter a compound's polarity, membrane permeability, and susceptibility to metabolism. Furthermore, the nature of the acyl group itself can be varied to introduce additional functional groups or to modulate the steric environment around the pyrrolidine ring. rsc.org

The synthesis of N-acyl pyrrolidines is typically achieved through the reaction of a pyrrolidine derivative with an acylating agent, such as an acyl chloride or an acid anhydride. rsc.org These reactions are generally high-yielding and tolerant of a wide range of functional groups.

While extensive research exists for a variety of N-acyl pyrrolidine derivatives, specific data for 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one remains elusive in publicly available scientific literature. The following sections will, therefore, present a theoretical and comparative analysis based on the known chemistry of analogous compounds.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₁₂ClNO
Molecular Weight161.63 g/mol
XLogP30.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Exact Mass161.060741 g/mol
Monoisotopic Mass161.060741 g/mol
Topological Polar Surface Area20.3 Ų
Heavy Atom Count10
Complexity121

Note: These properties are computationally predicted and have not been experimentally verified.

Table 2: Representative Spectroscopic Data for N-Acyl Pyrrolidine Derivatives

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for the pyrrolidine ring protons typically appear in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carbonyl group will be deshielded. The acetyl methyl protons would appear as a sharp singlet around 2.1 ppm. The chloromethyl protons would likely appear as a doublet or multiplet in the 3.5-4.0 ppm region. nih.gov
¹³C NMR The carbonyl carbon of the acetyl group is expected around 170 ppm. The pyrrolidine ring carbons typically resonate between 20-60 ppm. The chloromethyl carbon would be expected in the 40-50 ppm range. nih.gov
IR Spectroscopy A strong absorption band characteristic of the amide C=O stretch is expected around 1650 cm⁻¹. C-H stretching vibrations for the aliphatic portions would be observed around 2850-3000 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region (600-800 cm⁻¹). nih.gov
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 161 (for ³⁵Cl) and 163 (for ³⁷Cl) in a roughly 3:1 ratio. Common fragmentation patterns would involve the loss of the chloromethyl group or the acetyl group.

Note: This table provides representative data based on known N-acyl pyrrolidine structures and is intended for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(chloromethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMGVXJCLACEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chloromethyl Pyrrolidin 1 Yl Ethan 1 One and Its Analogues

Conventional Synthetic Approaches

Traditional methods for synthesizing 1-[2-(chloromethyl)pyrrolidin-1-yl]ethan-1-one and its derivatives often rely on sequential reactions to build and modify the pyrrolidine (B122466) structure. These include functionalizing the pyrrolidine ring, N-alkylation and chloromethylation, acylation reactions, and the use of Grignard reagents.

Pyrrolidine Ring Functionalization and Derivatization Strategies

The functionalization of the pyrrolidine ring is a key step in the synthesis of the target compound and its analogues. These strategies often begin with readily available pyrrolidine-containing precursors, such as proline and 4-hydroxyproline, which can be chemically modified to introduce desired functional groups. mdpi.com A common approach involves the stereoselective synthesis of substituted pyrrolidines from these cyclic precursors. mdpi.com For instance, the pyrrolidine ring can be introduced into a larger molecule through reactions like the Williamson ether synthesis, where a hydroxyproline (B1673980) derivative reacts with a suitable chloro-substituted compound. mdpi.com Furthermore, the functionalization can be achieved through ring contraction of more abundant pyridine (B92270) structures, providing access to pyrrolidine derivatives with specific substituents. nih.govnih.gov These derivatization strategies are crucial for creating a diverse range of analogues with potential applications in various fields.

N-Alkylation and Chloromethylation Sequences

N-alkylation is a fundamental process in the synthesis of pyrrolidine derivatives, involving the introduction of an alkyl group onto the nitrogen atom of the pyrrolidine ring. This can be followed by a chloromethylation step to introduce the chloromethyl group. One potential side reaction to be aware of during solid-phase peptide synthesis on a Merrifield resin is the N-alkylation of amino acid residues by residual chloromethyl groups on the resin. nih.gov This reaction can lead to the formation of undesired byproducts and complicate the purification process. nih.gov In some cases, the alkylating agent is not the chloropropyl-substituted pyrrolidine itself, but rather an azetidinium ion formed through an intramolecular cyclization reaction. figshare.com Understanding these reaction mechanisms is crucial for controlling the outcome of the synthesis and maximizing the yield of the desired product.

Acylation Reactions on Pyrrolidine Scaffolds

Reactant 1Reactant 2ProductReaction TypeReference
L-prolineamideChloroacetyl chloride(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileAcylation and Dehydration google.com
Pyrrolidine-2,4-dionesAcid chlorides3-Acyltetramic acidsAcylation rsc.org

Grignard Reactions in N-Acylpyrrolidine Synthesis

Grignard reagents are powerful tools in organic synthesis and can be utilized in the preparation of N-acylpyrrolidines. While direct addition of Grignard reagents to an N-acylpyrrolidine might lead to reaction at the carbonyl group, they are more commonly used to create precursors or to add substituents to the pyrrolidine ring. For example, the addition of Grignard reagents to N-acylpyrazinium salts has been shown to be a regioselective process, yielding substituted 1,2-dihydropyrazines. beilstein-journals.org A more relevant application is the acylation of Grignard reagents themselves to produce ketones. This can be mediated by N-methylpyrrolidone (NMP), which facilitates the selective synthesis of ketones from acid chlorides and Grignard reagents, tolerating various functional groups. rsc.orgchemspider.comrsc.org This method could be adapted to synthesize precursors for this compound.

Grignard ReagentAcid ChlorideMediatorProductReference
Aryl/Alkyl Magnesium HalideVarious Acid ChloridesN-Methylpyrrolidone (NMP)Ketones rsc.orgrsc.org
para-fluorophenylmagnesium bromide4-chlorobutyryl chlorideN-Methylpyrrolidone (NMP)1-(4-fluorophenyl)-4-chlorobutan-1-one chemspider.com

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as multiple steps and potential for low yields, advanced synthetic strategies have been developed. These include multicomponent reactions that offer a more efficient and atom-economical approach to the synthesis of complex pyrrolidine derivatives.

Multicomponent Reaction (MCR) Pathways for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. dntb.gov.uaresearchgate.net This approach is highly efficient, offering high atom and step economy while reducing waste compared to traditional multi-step syntheses. dntb.gov.ua MCRs can be used to construct highly substituted pyrrolidine rings with multiple stereocenters in a diastereoselective manner. nih.gov For instance, a novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multi-component reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov These reactions can be catalyzed or proceed under catalyst-free conditions and may involve the formation of intermediates like azomethine ylides. tandfonline.com The versatility of MCRs makes them a highly attractive strategy for the efficient synthesis of a diverse library of pyrrolidine derivatives, including analogues of this compound. dntb.gov.uaresearchgate.net

Photoinduced Cyclization Cascades for Chloromethylated Pyrrolidines

Photochemical methods offer a unique approach to the synthesis of pyrrolidine derivatives. A photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group has been reported to afford 2-(1-chlorovinyl)pyrrolidines. acs.orgnih.gov This reaction proceeds in the presence of N-chlorosuccinimide (NCS) as the chlorine source. Mechanistic studies suggest the formation of a common nitrogen-centered radical, which triggers an intramolecular cyclization to a pyrrolidine vinyl radical. Subsequent chlorination by NCS delivers the final product. acs.orgnih.gov While not directly producing this compound, this methodology provides a pathway to chloromethylated pyrrolidine precursors. Visible-light-induced radical cascade reactions have also been developed for the synthesis of various trifluoromethylated heterocycles, demonstrating the potential of light-mediated strategies in heterocyclic synthesis. nih.govmdpi.comrsc.org

Copper-Catalyzed Cycloaddition Reactions in Pyrrolidine Derivative Synthesis

Copper-catalyzed cycloaddition reactions are a powerful tool for the construction of the pyrrolidine ring. acs.org The [3+2]-cycloaddition of azomethine ylides with various dipolarophiles is a prominent example. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been successfully employed to synthesize a variety of chiral pyrrolidine derivatives, including those with fluorine substituents. nih.govacs.org These reactions often exhibit high yields, excellent diastereoselectivity, and enantioselectivity. acs.orgacs.org For instance, the reaction between silylimines and activated olefins in the presence of a Cu(CH3CN)4PF6/Walphos catalytic system can produce α-heteroarylpyrrolidines with high enantioselectivity. acs.org Similarly, the copper-catalyzed diastereoselective [3+2]-cycloaddition of nitroalkenes with azomethine ylides provides an efficient route to multifunctionalized pyrrolidines. nih.govresearchgate.net

Catalyst SystemReaction TypeReactantsProduct TypeKey Features
Cu(I) complexesAsymmetric 1,3-dipolar cycloadditionAzomethine ylides, fluorinated styrenesChiral fluoropyrrolidinesHigh yields, high stereoselectivity. nih.gov
Chiral N,O-ligand/Cu(CH3CN)4BF4Asymmetric 1,3-dipolar cycloadditionAzomethine ylides, β,β-disubstituted β-fluoroacrylatesChiral densely substituted pyrrolidinesExcellent diastereo- and enantioselectivities. acs.org
Cu(CH3CN)4PF6/Walphos1,3-dipolar cycloadditionSilylimines, activated olefinsα-HeteroarylpyrrolidinesHigh enantioselectivity. acs.org
Copper catalystDiastereoselective [3+2]-cycloadditionNitroalkenes, azomethine ylidesMultifunctionalized pyrrolidinesGood to excellent yields, high diastereoselectivity. nih.govresearchgate.net

Intramolecular Amination of Remote C(sp3)-H Bonds for Pyrrolidine Synthesis

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis. Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds at the δ-position of picolinamide-protected amine substrates has been developed as an efficient method for the synthesis of pyrrolidines. acs.orgorganic-chemistry.orgnih.gov This approach features low catalyst loading, the use of inexpensive reagents, and convenient operating conditions. organic-chemistry.orgnih.gov More recently, biocatalytic approaches using engineered cytochrome P450 enzymes have been reported for the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. nih.gov Furthermore, stereoselective intramolecular C(sp3)-H amination has been achieved through rhodium-catalyzed asymmetric nitrene C-H insertion followed by a diastereoselective cyclization involving a 1,5-hydrogen atom transfer. researchgate.net

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govunibo.it Asymmetric organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful tool for the construction of chiral pyrrolidines. nih.govunibo.it Proline and its derivatives are among the most widely used organocatalysts for a variety of asymmetric transformations. nih.govunibo.it

For instance, the asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, catalyzed by organocatalysts, can provide Michael adducts in high yield with excellent diastereo- and enantioselectivity. These adducts can then be catalytically hydrogenated to stereoselectively generate 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.gov

Transition-metal-catalyzed asymmetric hydrogenation is another powerful method for obtaining chiral N-heterocycles like pyrrolidines. nih.gov While direct asymmetric synthesis of this compound is not extensively detailed in the provided context, the principles of asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and enantioselective transformations, are broadly applicable to the synthesis of its chiral analogues. researchgate.netnih.govmdpi.com The development of such methods is crucial for accessing specific stereoisomers for biological evaluation.

Utilization of Chiral Starting Materials (e.g., L-Proline Derivatives)

A common and effective strategy for synthesizing chiral pyrrolidine derivatives involves the use of readily available chiral starting materials, with L-proline and its derivatives being prominent examples. mdpi.com L-proline, a naturally occurring amino acid, provides a stereochemically defined framework that can be elaborated into more complex structures.

The synthesis often begins with the reduction of L-proline to (S)-prolinol, which serves as a versatile intermediate. nih.gov This reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). mdpi.com Subsequent functional group transformations can then be performed to introduce the desired substituents. For instance, the hydroxyl group of (S)-prolinol can be converted to a chloromethyl group, followed by acylation of the secondary amine to yield the target compound.

Another approach involves the direct modification of the L-proline backbone. For example, N-acylation of L-proline followed by reduction of the carboxylic acid and subsequent chlorination of the resulting alcohol provides a pathway to the desired product. The synthesis of related compounds, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, has been achieved from L-prolineamide through a one-pot reaction with chloroacetyl chloride, which acts as both the acylating and dehydrating agent. google.com

The following table summarizes the key transformations starting from L-proline derivatives:

Starting Material Key Transformation(s) Intermediate/Product
L-Proline Reduction (e.g., with LiAlH4) (S)-Prolinol
(S)-Prolinol Chlorination and N-acylation This compound

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are crucial for the synthesis of pyrrolidine derivatives with multiple stereocenters, offering precise control over the three-dimensional arrangement of atoms.

Diastereoselective Synthesis: One notable diastereoselective approach involves multicomponent reactions. For instance, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can afford highly substituted pyrrolidine derivatives in a single operation, constructing up to three stereogenic centers with high diastereoselectivity. nih.gov This method relies on a Lewis acid-catalyzed intramolecular rearrangement to form the pyrrolidine ring. nih.gov

Enantioselective Synthesis: Enantioselective methods aim to create a specific enantiomer of a chiral product from achiral or racemic starting materials. Brønsted acid-catalyzed intramolecular hydroamination has been reported for the synthesis of chiral pyrrolidines, including those with quaternary stereocenters, in high yield and enantioselectivity. chemrxiv.org This reaction proceeds as a stereospecific anti-addition. chemrxiv.org Another strategy involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, to produce enantiomerically enriched 2-aminomethyl pyrrolidines. nih.gov

The table below highlights some enantioselective and diastereoselective methods:

Method Key Features Product Type
Multicomponent Reaction One-pot, constructs multiple stereocenters Highly substituted pyrrolidines
Brønsted Acid Catalysis Intramolecular hydroamination, anti-addition Chiral pyrrolidines

Green Chemistry Principles in the Synthesis of N-Acyl Pyrrolidine Systems

The application of green chemistry principles to the synthesis of N-acyl pyrrolidine systems is essential for developing more sustainable and environmentally friendly processes. nih.gov This involves considering factors such as atom economy, solvent choice, and the use of catalytic systems.

Atom Economy and Step Efficiency in Reaction Design

Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.comnih.gov Reactions with high atom economy are inherently more efficient and sustainable. primescholars.com For the synthesis of N-acyl pyrrolidines, this means favoring addition and cycloaddition reactions over substitution and elimination reactions, which generate byproducts. acs.org

PrincipleDescriptionApplication in Pyrrolidine Synthesis
Atom Economy Maximizing the incorporation of reactant atoms into the product. numberanalytics.comUtilizing [3+2] cycloaddition reactions to form the pyrrolidine ring. acs.org
Step Efficiency Minimizing the number of synthetic steps. nih.govEmploying one-pot or tandem reactions to construct the N-acyl pyrrolidine system.

Solvent Selection and Minimization

Solvents constitute a significant portion of the waste generated in chemical processes. ubc.cajk-sci.com Therefore, careful solvent selection and minimization are crucial aspects of green chemistry. The ideal solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. acsgcipr.org

Several solvent selection guides have been developed by pharmaceutical companies and academic consortia to aid chemists in choosing more sustainable options. ubc.cawhiterose.ac.uk These guides rank solvents based on their safety, health, and environmental impacts. For N-acyl pyrrolidine synthesis, replacing hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), or even water, where feasible, is a key goal. acs.org Microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and support green chemistry by often reducing the need for solvents. nih.gov

Catalytic Systems for Sustainable Synthesis

Catalysis plays a vital role in sustainable synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation. Both metal-based and organocatalytic systems have been employed for the synthesis of pyrrolidine derivatives.

Metal Catalysis: Transition metal catalysts, such as those based on iridium, can be used for the reductive amination of bio-derived levulinates to produce N-substituted-5-methyl-2-pyrrolidones. researchgate.net Rhodium-catalyzed [3+2] cycloadditions of vinylaziridines and enolsilanes also provide a route to functionalized pyrrolidines.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. bohrium.com Proline and its derivatives are well-known organocatalysts for various transformations, including the synthesis of chiral pyrrolidines. nih.gov Pyrrolidinium acetate, an ionic liquid, has been used as a green and recyclable catalyst for the synthesis of other heterocyclic compounds. thieme-connect.de

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the efficient and safe production of chemical compounds. nih.govmdpi.comeuropa.eu These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scaling up. nih.govtue.nl

The synthesis of pyrrolidine and piperidine (B6355638) derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor. nih.govresearchgate.net This method is considered green and efficient as it can eliminate the need for expensive or toxic reagents. nih.gov Flow chemistry also allows for the integration of multiple synthetic steps, including reaction, workup, and purification, into a single continuous process, which can significantly reduce production time and costs. cam.ac.uk The synthesis of various heterocyclic compounds, including pyrrolidines, has been achieved using modular flow reactors.

FeatureAdvantage in Flow ChemistryRelevance to Pyrrolidine Synthesis
Enhanced Heat Transfer Improved safety for exothermic reactions. europa.euEnables better control over potentially hazardous steps in the synthesis.
Precise Parameter Control Higher yields and selectivity. mdpi.comOptimizes reaction conditions for improved product purity.
Scalability Straightforward transition from lab to production scale. nih.govFacilitates the efficient manufacturing of pyrrolidine-based compounds.
Integration of Steps Reduced manual handling and processing time. cam.ac.ukStreamlines the synthesis and purification process.

Reactivity and Mechanistic Investigations of 1 2 Chloromethyl Pyrrolidin 1 Yl Ethan 1 One

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the C2 position of the 1-acetyl-2-(chloromethyl)pyrrolidine ring is an electrophilic center, making it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the displacement by a variety of nucleophiles. These reactions are fundamental to the derivatization of this pyrrolidine (B122466) scaffold, allowing for the introduction of diverse functional groups.

The reaction often proceeds through an SN2 mechanism, though the involvement of a neighboring group participation from the ring nitrogen can lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate. This intermediate is itself a potent electrophile and can be attacked by nucleophiles. This attack can occur at two different carbons, leading to a mixture of products: the expected 2-substituted pyrrolidine derivative (from attack at the exocyclic methylene (B1212753) carbon) and a ring-expanded 3-substituted piperidine (B6355638) derivative. researchgate.net

The nature of the nucleophile, solvent, and reaction temperature can influence the reaction pathway and the distribution of products. A wide range of nucleophiles can be employed, including amines, azides, cyanides, alkoxides, and thiolates, to generate a library of substituted pyrrolidine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-(Halomethyl)pyrrolidine Systems

Nucleophile Reagent Example Product Type Reference Analogy
Amines Primary/Secondary Amines 2-(Aminomethyl)pyrrolidine derivatives researchgate.net
Azide Ion Sodium Azide (NaN₃) 2-(Azidomethyl)pyrrolidine derivative researchgate.net
Cyanide Ion Sodium Cyanide (NaCN) 2-(Cyanomethyl)pyrrolidine derivative researchgate.net
Alkoxides Sodium Methoxide (NaOMe) 2-(Methoxymethyl)pyrrolidine derivative N/A

Elimination Reactions of the Chloromethyl Group

In the presence of a strong, non-nucleophilic base, 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one can undergo an elimination reaction. This process involves the abstraction of a proton from the C2 position of the pyrrolidine ring and the concurrent expulsion of the chloride ion, a reaction known as dehydrochlorination. The result of this E2-type elimination is the formation of an endocyclic double bond, yielding 2-acetyl-1-pyrroline (B57270). nih.gov

The stability of the resulting product, an N-acylated enamine, provides the thermodynamic driving force for the reaction. The conditions for this reaction typically involve heating with a hindered base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent. The resulting 2-acetyl-1-pyrroline is a known key odorant in many foods, such as aromatic rice and bread. nih.gov

Ring Expansion Reactions of Pyrrolidine Derivatives

One of the most significant reactions of 2-(chloromethyl)pyrrolidine (B1610598) derivatives is their propensity to undergo ring expansion to form piperidine structures. This transformation is a classic example of neighboring group participation, where the ring nitrogen acts as an internal nucleophile. researchgate.net

The process is initiated by the intramolecular displacement of the chloride by the pyrrolidine nitrogen, forming a strained, bicyclic aziridinium ion intermediate (1-azoniabicyclo[3.1.0]hexane). researchgate.net This highly reactive intermediate is then susceptible to attack by an external nucleophile. Nucleophilic attack on the methylene bridge carbon simply regenerates the pyrrolidine ring with a new substituent. However, attack at one of the bridgehead carbons of the original pyrrolidine ring leads to the cleavage of one of the C-N bonds and the formation of a six-membered piperidine ring. researchgate.netnih.gov

For instance, the rearrangement of an N-substituted 2-chloromethyl pyrrolidine can yield the corresponding 3-chloro piperidine. researchgate.net The stereochemistry of the starting material can influence the stereochemical outcome of the product, with the reaction often proceeding with retention of configuration. researchgate.net

Reactivity of the N-Acetyl Group

The N-acetyl group in this compound serves as a protecting group for the pyrrolidine nitrogen, modulating its nucleophilicity and basicity. The electron-withdrawing nature of the acetyl group deactivates the nitrogen, preventing it from participating in undesired side reactions and influencing the course of reactions involving the chloromethyl moiety.

The amide bond of the N-acetyl group is generally stable but can be cleaved under specific conditions.

Hydrolysis: Treatment with strong acid (e.g., HCl) or strong base (e.g., NaOH) at elevated temperatures will hydrolyze the amide to yield 2-(chloromethyl)pyrrolidine and acetic acid. This deprotection step is often necessary to liberate the secondary amine for further functionalization.

Reduction: The amide carbonyl can be reduced to a methylene group (–CH₂–) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by borane (B79455) (BH₃) complexes. This reaction converts the N-acetylpyrrolidine derivative into an N-ethylpyrrolidine derivative, providing another avenue for structural modification.

The presence of the N-acetyl group is crucial in many biological contexts, with studies on related compounds showing that it can be essential for interactions with enzymes like β-N-acetylhexosaminidases. nih.gov

Cross-Coupling Reactions and Further Derivatization Strategies

While the alkyl chloride of the chloromethyl moiety is generally less reactive in traditional palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, or Sonogashira) compared to aryl or vinyl halides, its reactivity can be enhanced under specific conditions or with more reactive catalyst systems. However, the primary strategies for further derivatization of this compound hinge on the reactivity of the chloromethyl group via the substitution and elimination pathways previously described.

Further derivatization strategies are summarized as follows:

Nucleophilic Displacement: This is the most common strategy, allowing for the introduction of a vast array of functional groups by reacting the compound with different nucleophiles (see Section 3.1). researchgate.net

Ring Expansion/Rearrangement: Utilizing the neighboring group participation of the nitrogen to access six-membered piperidine scaffolds (see Section 3.3). researchgate.netnih.gov

Modification of the N-Acetyl Group: Hydrolysis or reduction of the acetyl group to enable further reactions at the nitrogen atom (see Section 3.4).

These methods collectively allow for the systematic modification of the pyrrolidine core at the C2 side chain and the N1 position, making it a versatile building block in synthetic chemistry.

Intramolecular Cyclization and Rearrangement Processes

The key intramolecular process for this compound is the cyclization that leads to the formation of the bicyclic aziridinium ion. This step is the precursor to the ring expansion rearrangement. researchgate.net

The reaction sequence is as follows:

Intramolecular Cyclization: The lone pair of electrons on the pyrrolidine nitrogen attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction.

Formation of Intermediate: This cyclization expels the chloride ion and forms a fused bicyclic system containing a three-membered aziridine (B145994) ring and a five-membered pyrrolidine ring, known as a 1-azoniabicyclo[3.1.0]hexane cation. researchgate.net

This intramolecular cyclization and subsequent rearrangement are stereospecific, meaning the stereochemistry of the C2 position in the starting material dictates the stereochemistry of the resulting piperidine. researchgate.net

Elucidation of Reaction Mechanisms

The mechanisms of the key reactions involving 2-(chloromethyl)pyrrolidine derivatives have been investigated through both experimental and computational studies. Density Functional Theory (DFT) calculations have been particularly insightful for understanding the ring expansion process. researchgate.net

For the ring enlargement of N-substituted 2-chloromethyl pyrrolidine to 3-chloro piperidine, computational studies suggest that the mechanism is solvent-dependent. researchgate.net

In the gas phase: The reaction is proposed to be a synchronous process, proceeding through a single transition state without a stable intermediate. researchgate.net

In polar solvents (e.g., DMSO): The energy barrier for the reaction is significantly lowered. The mechanism becomes stepwise, involving the distinct formation of the bicyclic aziridinium ion intermediate. researchgate.net

The subsequent reaction of the aziridinium ion with nucleophiles proceeds via an SN2 mechanism. The nucleophile can attack either the exocyclic carbon, leading to substitution with retention of the pyrrolidine ring, or one of the endocyclic bridgehead carbons, leading to ring expansion. The regioselectivity of this attack determines the final product structure. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-acetyl-2-(chloromethyl)pyrrolidine
2-substituted pyrrolidine
3-substituted piperidine
2-acetyl-1-pyrroline
potassium tert-butoxide
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
1-azoniabicyclo[3.1.0]hexane
3-chloro piperidine
2-(chloromethyl)pyrrolidine
acetic acid
lithium aluminum hydride
borane
N-ethylpyrrolidine

Transition State Analysis

Computational studies offer significant insights into the reactivity of pyrrolidine derivatives by modeling the transition states of various reactions. Although specific transition state analyses for this compound are not extensively documented in the literature, principles derived from related systems provide a framework for understanding its potential reaction pathways.

For instance, in reactions involving nucleophilic substitution at the chloromethyl group, a bimolecular nucleophilic substitution (SN2) mechanism is plausible. The transition state for such a reaction would involve the simultaneous formation of a bond between the nucleophile and the methylene carbon and the breaking of the carbon-chlorine bond. Computational models of similar reactions, such as the chloride-chloride exchange in arenesulfonyl chlorides, reveal that the transition state geometry and energy are influenced by steric and electronic factors of the substituents. For this compound, the geometry of the transition state would likely feature a trigonal bipyramidal arrangement around the carbon atom undergoing substitution. The energy of this transition state, and thus the reaction rate, would be dependent on the nature of the nucleophile and the solvent.

Furthermore, computational studies on the enantioselective lithiation of N-Boc-pyrrolidine have highlighted the importance of the pre-lithiation complex in determining the transition state for proton transfer. While not directly analogous, this demonstrates how computational chemistry can elucidate the role of intermediates in stabilizing transition states in pyrrolidine chemistry. Such methodologies could be applied to study potential intramolecular reactions of this compound, where the acetyl group or other reactants might interact with the chloromethyl moiety, influencing the transition state of a cyclization or rearrangement.

The table below summarizes hypothetical transition state characteristics for reactions involving this compound, based on principles from related computational studies.

Reaction Type Plausible Mechanism Expected Transition State Geometry Influencing Factors
Nucleophilic SubstitutionSN2Trigonal bipyramidalNucleophile strength, solvent polarity, steric hindrance
Intramolecular Cyclization-Dependent on ring size being formedConformational flexibility of the pyrrolidine ring

Intermediates Identification

The identification of reaction intermediates is crucial for understanding the detailed mechanism of chemical transformations. For this compound, while specific studies on its reaction intermediates are not widely available, knowledge from the synthesis and reactions of other pyrrolidine derivatives allows for the postulation of likely intermediates in its formation and subsequent reactions.

In the synthesis of pyrrolidine rings through multicomponent reactions, azomethine ylides are common intermediates. These are generated in situ and undergo cycloaddition reactions to form the pyrrolidine core. It is conceivable that a synthetic route to this compound could proceed through an intermediate with a pre-formed pyrrolidine ring, which is then functionalized.

In reactions involving the chloromethyl group, a carbocation intermediate could be formed under certain conditions, particularly in the presence of a Lewis acid or in a highly polar solvent, favoring an SN1-type mechanism. However, the formation of a primary carbocation is generally unfavorable.

In copper-catalyzed intramolecular C-H amination reactions to form pyrrolidines, copper-nitrene or related copper-bound nitrogen-centered radical intermediates have been proposed. While this is a synthetic method, it highlights the types of reactive intermediates that can be involved in the chemistry of pyrrolidine rings.

The following table outlines potential intermediates in reactions involving this compound.

Reaction Context Potential Intermediate Mode of Generation
SynthesisAzomethine ylideReaction of an amino acid with an aldehyde or ketone
Nucleophilic SubstitutionCarbocation (less likely)Heterolytic cleavage of the C-Cl bond
Radical ReactionsPyrrolidinyl-methyl radicalHomolytic cleavage of the C-Cl bond
Hydrolysis (Acid-catalyzed)Protonated amideProtonation of the carbonyl oxygen
Hydrolysis (Base-catalyzed)Tetrahedral intermediateNucleophilic attack of hydroxide (B78521) on the carbonyl carbon

Radical Pathways in Photoinduced Reactions

Photoinduced reactions can provide alternative pathways for chemical transformations by generating highly reactive radical species. For this compound, photoirradiation could initiate radical reactions primarily through the homolytic cleavage of the carbon-chlorine bond, which is typically the weakest bond in the molecule.

A plausible photoinduced radical pathway would involve the following steps:

Initiation: Upon absorption of light of a suitable wavelength, the C-Cl bond undergoes homolytic cleavage to generate a pyrrolidinyl-methyl radical and a chlorine radical.

CH₂Cl-C₄H₇N-COCH₃ + hν → •CH₂-C₄H₇N-COCH₃ + Cl•

Propagation: The generated pyrrolidinyl-methyl radical can then participate in a variety of propagation steps, depending on the reaction conditions and the presence of other reagents. For example, it could abstract a hydrogen atom from a solvent molecule or add to a double bond.

Termination: The reaction is terminated by the combination of two radical species.

Studies on photoinduced electron transfer (PET) in systems containing pyrrolidine moieties have shown that the pyrrolidine nitrogen can act as an electron donor in the presence of a suitable photosensitizer. This could lead to the formation of a radical cation intermediate, which might undergo subsequent reactions. The efficiency of such a PET process would depend on the redox potentials of the involved species.

The following table summarizes potential radical species and their roles in photoinduced reactions of this compound.

Radical Species Formation Pathway Potential Role in Reaction
Pyrrolidinyl-methyl radicalHomolytic cleavage of C-Cl bondKey intermediate in radical substitution or addition reactions
Chlorine radicalHomolytic cleavage of C-Cl bondCan abstract hydrogen or add to unsaturated systems
Pyrrolidine radical cationPhotoinduced electron transferCan initiate a cascade of reactions through charge separation

Acid-Catalyzed and Base-Catalyzed Mechanisms

The reactivity of this compound can be significantly influenced by the presence of acids or bases, which can catalyze various transformations, most notably the hydrolysis of the amide bond.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of the N-acetyl group is a likely reaction. The mechanism, analogous to the acid-catalyzed hydrolysis of other amides, proceeds as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen of the acetyl group is protonated by a hydronium ion, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the pyrrolidine ring, making the nitrogen

Advanced Spectroscopic Characterization of 1 2 Chloromethyl Pyrrolidin 1 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed elucidation of molecular structures in solution. For 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one, a combination of one- and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals, as well as to understand its conformational preferences.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural determination. Based on the analysis of related compounds, the expected chemical shifts for this compound in a solvent like CDCl₃ can be predicted.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The carbon of the chloromethyl group will also be deshielded due to the electronegative chlorine atom.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl)~2.1~22
C=O (acetyl)-~170
CH₂ (pyrrolidine, C3)~1.8-2.2~24
CH₂ (pyrrolidine, C4)~1.8-2.2~26
CH₂ (pyrrolidine, C5)~3.4-3.6~46
CH (pyrrolidine, C2)~4.0-4.3~60
CH₂Cl~3.6-3.8~48

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectra and establishing through-bond and through-space correlations. For this compound, techniques such as COSY (Correlation Spectroscopy) would confirm the ¹H-¹H coupling network within the pyrrolidine (B122466) ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.

A crucial 2D NMR experiment for this molecule would be the Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY provides information about the spatial proximity of protons. For instance, NOE cross-peaks between the protons of the acetyl group and the protons on the pyrrolidine ring, particularly the H2 proton, would provide insights into the rotational conformation around the N-C(O) bond.

NMR Studies of Conformational Preferences

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. Furthermore, rotation around the N-acetyl bond can lead to the existence of cis and trans isomers, with the trans isomer generally being more stable.

NMR studies, particularly variable temperature NMR, can be employed to study these conformational dynamics. The energy barrier to rotation around the amide bond can be determined by observing the coalescence of signals at elevated temperatures. The relative populations of different conformers can be estimated from the integration of their respective NMR signals at low temperatures where the exchange is slow. For N-acetylated proline derivatives, which are structurally similar, the trans conformation is typically preferred.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration
C=O (amide)~1650Stretching
C-N (amide)~1400-1450Stretching
C-H (alkane)~2850-2960Stretching
C-Cl~650-800Stretching

The strong absorption band around 1650 cm⁻¹ due to the amide carbonyl stretch would be a prominent feature of the spectrum. The C-Cl stretching frequency is typically found in the fingerprint region and can be used to confirm the presence of the chloromethyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (Molecular Formula: C₇H₁₂ClNO), the nominal molecular weight is 161.06 g/mol .

The fragmentation of this molecule under electron ionization (EI) is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom and the carbonyl group are common fragmentation routes for such compounds.

Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Fragmentation Pathway
161/163[M]⁺Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
126[M - Cl]⁺Loss of a chlorine radical
118[M - CH₂Cl]⁺Cleavage of the chloromethyl group
70[C₄H₈N]⁺Alpha-cleavage, loss of acetyl and chloromethyl radicals
43[CH₃CO]⁺Acetyl cation

The presence of a chlorine atom would be evident from the characteristic M/M+2 isotope pattern in the mass spectrum, with an intensity ratio of approximately 3:1. The fragmentation data provides a fingerprint that can be used to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules within a crystal lattice.

A comprehensive search of crystallographic databases for the specific crystal structure of This compound did not yield any publicly available data. The absence of a deposited crystal structure in repositories such as the Cambridge Crystallographic Data Centre (CCDC) indicates that the solid-state structure of this particular compound has not been determined or made public as of the latest literature review.

However, the crystallographic analysis of closely related pyrrolidine derivatives provides valuable insights into the potential structural features of This compound . The study of these analogues can help to predict the likely conformation of the pyrrolidine ring, the orientation of the acetyl and chloromethyl substituents, and the nature of intermolecular interactions.

For illustrative purposes, crystallographic data for several substituted pyrrolidine derivatives are presented below. These examples showcase the typical geometric parameters and structural motifs observed in this class of compounds.

Crystallographic Data of Representative Pyrrolidine Derivatives

The solid-state structures of various pyrrolidine derivatives have been successfully determined by single-crystal X-ray diffraction. For instance, the analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives reveals key conformational details of the pyrrolidine ring. researchgate.net In these structures, the five-membered ring often adopts an envelope or twisted conformation to minimize steric strain.

Another relevant example is the structural determination of gem-aminals based on pyrrolidine moieties, which provides information on the geometry and packing of molecules containing the pyrrolidine core. jyu.fimdpi.com

The following tables summarize selected crystallographic data for two representative pyrrolidine derivatives, illustrating the kind of detailed structural information that can be obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for a Representative Pyrrolidine Derivative.
ParameterValue
Empirical formulaC₁₀H₁₄N₂
Formula weight162.23
Temperature170(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 6.0430(3) Å b = 8.0805(3) Å c = 11.1700(4) Å β = 97.475(2)°
Volume540.80(4) ų
Z2
Density (calculated)0.995 Mg/m³
Absorption coefficient0.060 mm⁻¹
F(000)176
Table 2: Selected Bond Lengths [Å] for a Representative Pyrrolidine Derivative.
BondLength (Å)
N1-C11.465(2)
N1-C41.468(2)
C1-C21.521(3)
C2-C31.523(3)
C3-C41.520(3)
Table 3: Selected Bond Angles [°] for a Representative Pyrrolidine Derivative.
AngleValue (°)
C1-N1-C4109.8(1)
N1-C1-C2105.2(1)
C1-C2-C3106.1(2)
C2-C3-C4105.9(2)
N1-C4-C3105.3(1)

Intermolecular interactions in the hypothetical crystal structure of This compound would likely be dominated by dipole-dipole interactions arising from the polar amide group. Weak C-H···O hydrogen bonds involving the acetyl oxygen atom and protons on neighboring molecules could also play a role in stabilizing the crystal lattice. The chlorine atom of the chloromethyl group might participate in weak halogen bonding interactions.

Based on a comprehensive search for publicly available scientific literature, there are currently no specific computational chemistry studies published that focus solely on the chemical compound “this compound”. Therefore, it is not possible to provide detailed research findings, data tables, and analysis as requested in the specified outline.

Computational chemistry methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for investigating the properties of molecules. escholarship.orgnih.gov DFT calculations, for instance, are widely used to determine electronic structure, reactivity, and to predict the outcomes of chemical reactions. nanobioletters.comniscpr.res.in These studies can provide valuable insights into:

Electronic Structure and Reactivity: Understanding the distribution of electrons within a molecule to predict its chemical behavior. niscpr.res.in

Energy Profiles and Reaction Barriers: Calculating the energy changes that occur during a chemical reaction to determine its feasibility and rate. escholarship.org

Solvent Effects: Simulating how a solvent might influence reaction pathways and molecular conformation. escholarship.org

Conformational Analysis: Identifying the most stable three-dimensional shapes of a molecule. niscpr.res.in

Reactivity Indicators: Using conceptual DFT to quantify the reactivity of different sites within a molecule. mdpi.commdpi.com

Intermolecular Interactions: Characterizing non-covalent interactions, such as halogen bonding, that can influence molecular recognition and crystal packing. researchgate.net

Molecular dynamics simulations complement these studies by exploring the conformational landscape of a molecule over time, providing a dynamic picture of its behavior.

While these computational techniques are well-established and have been applied to a vast number of chemical compounds, a specific investigation into "this compound" has not been reported in the accessible scientific literature. The generation of the requested detailed article with specific data requires access to primary research that has not yet been conducted or published.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecules

In the quest for novel molecules with specific functions, chemists rely on a toolbox of versatile building blocks that can be readily assembled into more complex structures. illinois.edukhanacademy.org 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one fits this role adeptly. The primary point of reactivity is the chloromethyl group at the C2 position. As a primary alkyl chloride, it is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The N-acetyl group provides a degree of stability to the molecule and influences the reactivity of the pyrrolidine (B122466) nitrogen. This group can be retained in the final product or removed under specific conditions to allow for further functionalization at the nitrogen atom. The inherent chirality of the molecule, originating from the C2 position of the pyrrolidine ring, is often its most critical feature. This chirality can be transferred through subsequent synthetic steps, making it an essential building block for the asymmetric synthesis of stereochemically complex target molecules. illinois.edu The non-planar, three-dimensional nature of the pyrrolidine ring is a desirable feature in modern drug discovery, as it allows for better exploration of pharmacophore space compared to flat aromatic rings. nih.gov

Table 1: Key Structural Features and Synthetic Utility

Structural FeatureSynthetic RolePotential Transformations
C2-Chloromethyl Group Primary electrophilic siteNucleophilic substitution (e.g., with amines, thiols, cyanides, carbanions)
Pyrrolidine Scaffold Chiral core, 3D structureRing-opening, ring-expansion, scaffold for further functionalization
N-Acetyl Group Protecting group, reactivity modulatorHydrolysis to secondary amine, reduction
Chiral Center (C2) Stereochemical controlAsymmetric induction in subsequent reactions

Precursors in the Synthesis of Nitrogen Heterocycles beyond Pyrrolidines

While the pyrrolidine core is itself valuable, this compound also serves as a precursor for the synthesis of more complex, often fused or bridged, nitrogen-containing heterocyclic systems. nih.govmdpi.combiosynth.com Nitrogen heterocycles are of immense interest due to their prevalence in biologically active compounds. researchgate.netsemanticscholar.org

Synthetic strategies can involve intramolecular cyclization reactions where the chloromethyl group reacts with a nucleophile tethered to another part of the molecule. For instance, by first extending a chain from the pyrrolidine nitrogen and then inducing an intramolecular cyclization with the C2 side chain, one can construct bicyclic systems like indolizidines or pyrrolizidines. These ring systems are the core structures of many alkaloids. A general approach involves the nucleophilic opening of the pyrrolidine ring followed by cyclization to form larger or different heterocyclic structures. mdpi.com The reactivity of the chloromethyl group can be harnessed to build upon the existing pyrrolidine framework, leading to a diverse array of heterocyclic structures. mdpi.com

Intermediates in the Synthesis of Specific Active Pharmaceutical Ingredient Precursors

The pyrrolidine motif is a cornerstone in the architecture of numerous approved drugs. mdpi.com Consequently, functionalized pyrrolidines like this compound are crucial intermediates in the synthesis of precursors for Active Pharmaceutical Ingredients (APIs). dapinpharma.com Pharmaceutical intermediates are chemical compounds that form the building blocks of the final API. dapinpharma.com

For example, related structures such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used for the treatment of type-II diabetes. beilstein-journals.org The chloroacetyl group in this analogue serves a similar function to the chloromethyl group in this compound, acting as a reactive handle for coupling with other molecular fragments. Similarly, 2-chloro-1-pyrrolidin-1-yl-ethanone is an important intermediate for Cinepazide maleate, a cardiovascular therapeutic agent. nbinno.com The chloromethyl group on the C2 position of this compound allows for its incorporation into larger molecules, making it a valuable precursor for various drug candidates where a substituted pyrrolidine ring is a key pharmacophoric element.

Derivatization for Material Science Applications (e.g., Chiral Polymers)

The field of material science increasingly utilizes complex organic molecules to create materials with tailored properties. Chiral polymers, for instance, are materials of interest for applications in chiral separations, asymmetric catalysis, and optics. mdpi.com The process of chemical derivatization, or modifying a compound through a chemical reaction, is key to creating these advanced materials. researchgate.netnih.gov

This compound, particularly in its enantiomerically pure form, is an attractive monomer or building block for synthesizing chiral polymers. The reactive chloromethyl group can be converted into a polymerizable group, such as a vinyl or acrylate moiety. Polymerization of this functionalized monomer would lead to a polymer with pendant chiral pyrrolidine units. The chirality of the pyrrolidine can impart specific chiroptical properties, such as circular dichroism, to the final material. mdpi.com The pyrrolidine scaffold can influence the polymer's secondary structure, potentially leading to the formation of stable helical conformations.

Table 2: Potential Derivatization Reactions for Material Science

Reagent/Reaction TypeResulting Functional GroupApplication
Potassium Acrylate Acrylate EsterMonomer for radical polymerization
Sodium Styrenesulfonate Styrenyl EtherMonomer for radical polymerization
Reaction with a Diamine Secondary AmineCross-linking agent, functional monomer

Development of Organocatalysts and Ligands from Pyrrolidine Scaffolds

The rise of organocatalysis has highlighted the central role of small chiral organic molecules, particularly those derived from amino acids like proline. mdpi.com The chiral pyrrolidine scaffold is the foundation for a vast number of highly successful organocatalysts and ligands for asymmetric metal catalysis. nih.gov

This compound is an excellent starting material for the synthesis of novel catalysts and ligands. The chloromethyl group can be readily converted into a variety of other functional groups known to be effective in catalysis.

Synthesis of Chiral β-Amino Alcohols : Reduction of the N-acetyl group to an N-ethyl group followed by nucleophilic substitution of the chloride with a hydroxide (B78521) or a protected oxygen nucleophile can yield N-alkylated 2-(hydroxymethyl)pyrrolidine derivatives. These β-amino alcohols are classic ligands for the enantioselective addition of organozinc reagents to aldehydes. rsc.org

Synthesis of Prolinol-type Catalysts : The N-acetyl group can be removed, and the resulting secondary amine can be reacted with various electrophiles. The chloromethyl group can be transformed into a diaryl(hydroxy)methyl or a silyl-protected diaryl(hydroxy)methyl group, leading to the synthesis of Jørgensen-Hayashi-type catalysts, which are powerful organocatalysts for a range of asymmetric transformations. mdpi.com

Synthesis of Bidentate Ligands : The chloromethyl group can be used to introduce another coordinating atom (e.g., phosphorus, sulfur, or another nitrogen), creating bidentate or pincer ligands for transition metal catalysis. For example, reaction with a diarylphosphine nucleophile would yield a P,N-ligand.

The modularity offered by the reactivity of the chloromethyl group allows for the systematic tuning of the steric and electronic properties of the resulting catalyst or ligand, enabling the optimization of its performance in a specific chemical reaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl halides has been employed for analogous pyrrolidine derivatives, achieving yields up to 80% under optimized conditions (e.g., 1,2-dichloroethane solvent, 100°C, 12 hours) . Key factors include catalyst choice (e.g., Rh or Pd complexes), solvent polarity, and temperature control. A comparison of synthetic routes is summarized below:

Synthetic MethodCatalystSolventYieldReference
Pd-catalyzed couplingPd(OAc)₂1,2-Dichloroethane75%
Rh-catalyzed regioselective reactionRh(III) hexafluoroantimonate1,2-Dichloroethane68%

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on:

  • IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1635–1650 cm⁻¹ and C-N vibrations at 1250 cm⁻¹ .
  • NMR Spectroscopy : 1^1H NMR signals for pyrrolidine protons (δ 1.90–3.69 ppm) and 13^{13}C NMR carbonyl resonance near δ 163–170 ppm .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated 282.1664, observed 282.1666) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by moisture and temperature. Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the chloromethyl group. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?

  • Methodological Answer : Chiral resolution involves asymmetric catalysis. For example, Rh-catalyzed reactions with chiral ligands (e.g., BINAP) enable enantiomeric excess (ee) >90% for analogous pyrrolidinone derivatives. Stereochemical outcomes are verified via chiral HPLC (Chiralpak® columns) or circular dichroism (CD) spectroscopy .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model transition states for SN2 reactions. Key parameters include nucleophile electronegativity and steric hindrance at the chloromethyl site. Computational results align with experimental kinetics (e.g., kobsk_{obs} for Cl⁻ substitution: 0.15–0.25 M⁻¹s⁻¹) .

Q. How does structural modification of the pyrrolidine ring affect biological activity?

  • Methodological Answer : Pharmacological screening (e.g., enzyme inhibition assays) reveals that substituents on the pyrrolidine nitrogen modulate activity. For instance:

  • Antimicrobial Activity : Derivatives with fluorophenyl groups show MIC values of 8–16 µg/mL against S. aureus .
  • CNS Activity : Analogues with morpholine substituents exhibit IC₅₀ = 1.2 µM for dopamine receptor binding .

Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?

  • Methodological Answer : Contradictions arise from side reactions (e.g., over-alkylation) or impurities. Mitigation strategies include:

  • In Situ Monitoring : Use of FTIR or LC-MS to track intermediates.
  • Purification Optimization : Flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (MeOH/Et₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.